molecular formula C8H9NO2 B6292689 5-Acetyl-1-methylpyridin-2(1H)-one CAS No. 1126-42-7

5-Acetyl-1-methylpyridin-2(1H)-one

Cat. No. B6292689
CAS RN: 1126-42-7
M. Wt: 151.16 g/mol
InChI Key: DCBLNROLRJPFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407961B2

Procedure details

5-Bromo-1-methyl-2(1H)-pyridone (150 g) was dissolved in DMF (1500 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (21.7 g), n-butyl vinyl ether (400 g), and 3M aq. potassium carbonate (262.5 ml) and Pd(OAc)2 (10.2 g). The mixture was heated at 80° C. and stirred for 3 hours at the same temperature. The reaction mixture was cooled to 25-30° C. and poured to 1N HCl (1485 ml). The mixture was stirred for 2 hours at 30-40° C. The solution was extracted with EtOAc (1500 ml, three times). The aqueous layer was extracted with CH2Cl2 (1000 ml, three times). The collected organic solution was dried over MgSO4. Evaporation of solvent gave solidly residue, which was pulverized with IPA (150 ml) and IPE (1500 ml). The suspension was stood in the refrigerator overnight. The precipitate was collected by filtration, dried in vacuo, to give 5-acetyl-1-methyl-2(1H)-pyridone as white powder (128 g).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
1485 mL
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
262.5 mL
Type
reactant
Reaction Step Three
Quantity
10.2 g
Type
catalyst
Reaction Step Three
Quantity
21.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.[CH:10]([O:12]CCCC)=[CH2:11].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(O)C>[C:10]([C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1)(=[O:12])[CH3:11] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC=1C=CC(N(C1)C)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1485 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
262.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.2 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
21.7 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25-30° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 30-40° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (1500 ml, three times)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (1000 ml, three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave solidly residue, which
CUSTOM
Type
CUSTOM
Details
was stood in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(N(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.